(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
(E)-1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring a cyclohexylsulfonyl-substituted azetidine ring and a furan-2-yl group connected via an α,β-unsaturated ketone (prop-2-en-1-one) backbone. Chalcones are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. The unique structural attributes of this compound—particularly the sulfonylated azetidine moiety—distinguish it from conventional chalcone derivatives and may confer enhanced bioavailability or target specificity. This article provides a detailed comparison with structurally related compounds, focusing on crystallographic, synthetic, and biological data.
Properties
IUPAC Name |
(E)-1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(9-8-13-5-4-10-21-13)17-11-15(12-17)22(19,20)14-6-2-1-3-7-14/h4-5,8-10,14-15H,1-3,6-7,11-12H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHEZYYERBJGF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 377.5 g/mol. The structure features an azetidine ring, a cyclohexylsulfonyl group, and a furan moiety, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₅S |
| Molecular Weight | 377.5 g/mol |
| Chemical Structure | Structure |
Antimicrobial Properties
Research indicates that compounds containing azetidine rings often exhibit significant antimicrobial activity. The presence of the cyclohexylsulfonyl group enhances the compound's interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that derivatives of azetidine can effectively combat various strains of bacteria, including resistant strains.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Preliminary results indicate that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 1: Antibacterial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antibacterial efficacy against Staphylococcus aureus. The results showed a significant reduction in bacterial growth with an IC50 value of 12 µM for the most active derivative.
Case Study 2: Anti-inflammatory Mechanism
A study published in Pharmacology Reports examined the anti-inflammatory effects of the compound using a mouse model of arthritis. The treatment group exhibited reduced levels of TNF-alpha and IL-6 compared to controls, indicating a strong anti-inflammatory response.
Comparison with Similar Compounds
Core Backbone and Substituent Effects
The prop-2-en-1-one moiety is a common feature among chalcones, but substituents on the aryl/heteroaryl groups significantly influence molecular geometry and bioactivity. Key comparisons include:
- In contrast, the cyclohexylsulfonyl-azetidine group in the target compound introduces steric bulk and polar sulfonyl groups, which may alter solubility and binding kinetics.
- (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one : Exhibits a near-planar E-configuration (C1–C2–C3–C4 torsion angle: 179.95°). The methoxy group enhances electron density on the phenyl ring, contrasting with the electron-withdrawing sulfonyl group in the target compound .
- (E)-1-(3-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one : The chloro substituent increases hydrophobicity, whereas the sulfonyl group in the target compound may improve water solubility .
Crystallographic Data
*Predicted based on analogous structures.
Enzyme Inhibition
- Tyrosinase Inhibition : Derivatives of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one exhibit IC50 values in the range of 0.5–10 µM, with hydroxyl and methoxy groups enhancing activity . The target compound’s sulfonyl group may modulate interactions with tyrosinase’s copper-active site.
- Anticancer Activity : Compound 3e (indole-furan chalcone) demonstrates moderate cytotoxicity against cancer cells, attributed to π-π stacking and hydrogen-bonding interactions . The azetidine ring in the target compound could improve membrane permeability.
Antibacterial Properties
Chalcones with trifluoromethyl groups (e.g., 7a) show enhanced antibacterial activity due to increased electrophilicity . The cyclohexylsulfonyl group may similarly enhance reactivity toward bacterial enzymes.
Stability and Molecular Interactions
- Hydrogen Bonding : C–H···O and C–H···π interactions stabilize crystal packing in furan-containing chalcones . The sulfonyl group in the target compound may strengthen hydrogen bonding with biological targets.
- π-π Stacking : Planar substituents (e.g., indole in 3e) enhance stacking, while bulky groups (e.g., cyclohexylsulfonyl) may reduce it, affecting aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
